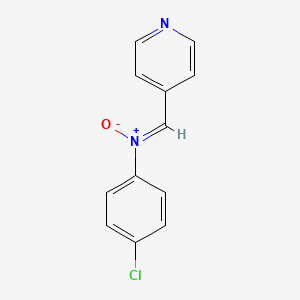

(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide

説明

(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide is a chemical compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring attached to a methylene group, which is further connected to an aniline oxide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide typically involves the reaction of 4-chlorobenzaldehyde with 4-aminopyridine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include hydrogen peroxide and peracids. The reaction is usually performed in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

化学反応の分析

Types of Reactions

(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex oxides.

Reduction: Reduction reactions can convert the aniline oxide moiety back to an aniline group.

Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of higher oxides or quinone derivatives.

Reduction: Formation of (Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that compounds related to (Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide exhibit notable antimicrobial properties. For instance, derivatives of aniline oxides have shown effectiveness against various bacterial strains. A study focusing on similar compounds highlighted their potential as antibacterial agents, suggesting that modifications to the aniline structure can enhance efficacy against resistant strains .

Anticancer Properties

Research has indicated that aniline derivatives can inhibit specific cancer cell lines. The structural characteristics of this compound may contribute to its ability to interact with biological targets involved in cancer progression. A comparative analysis of related compounds revealed that modifications in the pyridine ring significantly influence cytotoxicity against cancer cells .

Materials Science

Organic Electronics

this compound has potential applications in organic electronics, particularly as a charge transport material in organic light-emitting diodes (OLEDs). Its electron-donating properties can enhance the performance of OLED devices. Research into similar compounds has shown that the introduction of halogen substituents improves charge mobility and device efficiency .

Polymer Chemistry

In polymer synthesis, the compound can act as a monomer for creating functional polymers with specific properties. Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and mechanical strength. Studies have demonstrated that polymers derived from aniline derivatives exhibit improved conductivity and thermal properties compared to their non-functionalized counterparts .

Catalysis

Catalytic Applications

The unique electronic properties of this compound make it a suitable candidate for catalytic processes, particularly in organic synthesis. It can serve as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and oxidation processes. Research has shown that complexes formed with this compound exhibit increased activity and selectivity in various catalytic transformations .

Case Studies

作用機序

The mechanism of action of (Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of inflammatory mediators. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

4-chloro-N-(pyridin-4-ylmethylene)aniline: Lacks the oxide moiety, which may result in different chemical and biological properties.

N-(pyridin-4-ylmethylene)aniline oxide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

4-chloro-N-(pyridin-2-ylmethylene)aniline oxide: The position of the pyridine ring attachment may influence its chemical behavior and applications.

Uniqueness

(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide is unique due to the presence of both the chlorine atom and the aniline oxide moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

生物活性

(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-chloroaniline with pyridine derivatives under specific conditions to form the imine linkage. The structural characteristics of this compound can be analyzed using various spectroscopic techniques such as NMR, IR, and X-ray crystallography, which confirm the formation of the desired product and its purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that Schiff bases derived from anilines demonstrate potent antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often range from 7.81 µM to 15.62 µM against pathogens like Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The compound has shown potential anticancer activity, particularly against breast cancer cell lines such as MCF-7. In vitro studies have demonstrated that related derivatives exhibit cytotoxic effects with IC50 values in the low micromolar range, indicating their ability to inhibit cancer cell proliferation effectively .

3. Antioxidant Activity

Antioxidant assays reveal that this compound possesses DPPH scavenging activity, which is crucial for mitigating oxidative stress in biological systems. The antioxidant capacity is often compared favorably with standard compounds, showcasing its potential as a therapeutic agent .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial resistance.

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis in cancer cells through various signaling pathways.

- Interference with Cell Membrane Integrity : The lipophilicity of the compound enhances its ability to penetrate cell membranes, leading to increased antimicrobial efficacy.

Case Studies

A selection of case studies highlights the biological activity of this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial properties against E. coli and S. aureus, reporting MIC values significantly lower than those for standard antibiotics .

- Cytotoxicity Assessment : In vitro tests on MCF-7 cells revealed an IC50 value of approximately 5 µM for derivatives similar to this compound, indicating strong potential for further development as an anticancer agent .

- Oxidative Stress Mitigation : Compounds were tested for their ability to scavenge free radicals in cellular models, demonstrating effective antioxidant properties comparable to established antioxidants .

特性

IUPAC Name |

N-(4-chlorophenyl)-1-pyridin-4-ylmethanimine oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-11-1-3-12(4-2-11)15(16)9-10-5-7-14-8-6-10/h1-9H/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEWDAZIRIWVPX-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=CC2=CC=NC=C2)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/[N+](=C/C2=CC=NC=C2)/[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。